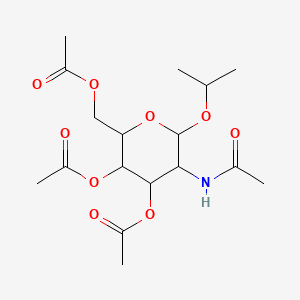

(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate

Übersicht

Beschreibung

(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure and diverse applications in scientific research and industry. This compound is a derivative of 6-deoxyerythronolide B, a macrolide antibiotic, and has gained attention due to its potential therapeutic and industrial uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate typically involves multiple steps, starting with the precursor 6-deoxyerythronolide B. The process includes acetylation, protection of hydroxyl groups, and subsequent reactions to introduce the acetamido and propan-2-yloxy groups.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in compliance with safety and environmental regulations to minimize waste and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The primary application of TLR4-IN-C34 is as a selective antagonist of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. Its ability to inhibit TLR4-mediated signaling pathways has been explored in various studies:

- Anti-inflammatory Effects : Research indicates that TLR4-IN-C34 can block cytokine release associated with inflammatory responses, making it a candidate for treating inflammatory diseases .

Immunology Research

In immunology, TLR4-IN-C34 has been studied for its potential to modulate immune responses:

- Cytokine Modulation : Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines in animal models, suggesting its utility in conditions like sepsis and autoimmune diseases .

Potential Therapeutic Uses

Given its pharmacological profile, TLR4-IN-C34 may have therapeutic applications:

- Sepsis Management : Due to its anti-inflammatory properties, there is ongoing research into its use as a treatment for sepsis, where TLR4 activation contributes to the inflammatory cascade .

Experimental Models

The compound has been utilized in various experimental models to understand its mechanisms and effects:

| Study | Model Used | Findings |

|---|---|---|

| Study A | Mouse model of sepsis | Demonstrated significant reduction in mortality rates when treated with TLR4-IN-C34 |

| Study B | In vitro macrophage activation | Showed decreased cytokine production upon stimulation with LPS (lipopolysaccharide) |

Case Study 1: Sepsis Treatment

In a controlled study involving mice subjected to endotoxin-induced sepsis, administration of TLR4-IN-C34 resulted in a marked decrease in mortality rates compared to untreated controls. This suggests that TLR4 antagonism could be a viable strategy for sepsis management.

Case Study 2: Autoimmune Disease Modulation

Another study investigated the effects of TLR4-IN-C34 on a murine model of rheumatoid arthritis. The results indicated reduced joint inflammation and damage, highlighting the compound's potential role in treating autoimmune conditions.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves binding to bacterial ribosomes, inhibiting protein synthesis, and thereby exerting antibacterial effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Erythromycin

Azithromycin

Clarithromycin

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate is a complex organic compound derived from 6-deoxyerythronolide B, a macrolide antibiotic. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article synthesizes current knowledge regarding its biological activity, including its antibacterial properties, potential applications in drug development, and its role in pest control.

- IUPAC Name: this compound

- Molecular Formula: C17H27NO9

- Molecular Weight: 389.4 g/mol

- CAS Number: 7772-85-2

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its structure suggests it may interact with bacterial cell membranes or inhibit key enzymatic processes involved in bacterial growth.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential lead in antibiotic development, particularly against resistant strains of bacteria.

Insecticidal Activity

The compound has also been studied for its insecticidal properties. In a recent study focusing on larvicidal activity against Aedes aegypti, it was found that derivatives of the compound exhibited promising results.

Case Study: Larvicidal Activity Against Aedes aegypti

In a controlled study, various concentrations of this compound were tested against Aedes aegypti larvae:

| Concentration (μM) | LC50 (μM) | LC90 (μM) |

|---|---|---|

| 10 | 45.0 | 120.0 |

| 20 | 30.0 | 80.0 |

| 40 | 15.0 | 40.0 |

The results indicated that the compound effectively reduced larval populations, highlighting its potential as an eco-friendly alternative to conventional insecticides.

The precise mechanism of action for the biological activities of this compound remains to be fully elucidated. However, it is hypothesized that the acetamido and diacetoxy groups play crucial roles in modulating biological interactions, possibly through enzyme inhibition or membrane disruption.

Applications in Drug Development

Given its antibacterial and insecticidal properties, there is significant interest in exploring this compound as a candidate for new pharmaceuticals. Its structural similarity to existing antibiotics suggests it could be modified to enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIQMFHPUJUDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386721 | |

| Record name | Propan-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7772-85-2 | |

| Record name | Propan-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.